molecular formula C16H17N5O3S2 B2686398 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 886928-34-3

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2686398
CAS No.: 886928-34-3
M. Wt: 391.46
InChI Key: KVWZOMVXDAUCMP-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . This compound could potentially be used in the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Molecular Structure Analysis

The optimized geometrical parameters, such as bond angles, bond lengths, and dihedral angles, are crucial for understanding the molecular structure .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, it can participate in the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The compound’s properties such as solubility, boiling point, and specific gravity can be predicted based on its molecular structure .

Scientific Research Applications

Synthesis and Biological Activity

The interest in 1,2,4-triazole derivatives, including compounds structurally similar to the one , primarily revolves around their synthesis and evaluation for various biological activities. These compounds have been synthesized through different methods, aiming to explore their potential in antimicrobial, antitumor, and anti-inflammatory applications. For instance, derivatives of 1,2,4-triazole have shown considerable synthetic and pharmacological potential, including antimicrobial and anti-tuberculosis activities (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Antitumor Activity

Compounds bearing heterocyclic rings, similar in structure to the compound , have been evaluated for their antitumor activities. For example, derivatives of benzothiazole, bearing different heterocyclic rings, were synthesized and showed considerable anticancer activity against several cancer cell lines (Yurttaş, Tay, Demirayak, 2015).

Antimicrobial and Antiexudative Activities

Other derivatives, including pyrolin derivatives of 1,2,4-triazoles, have been synthesized and shown anti-exudative properties in addition to their antimicrobial activities (Chalenko, Bezugly, Sirova, Chekman, Demchenko, 2019). These findings highlight the potential for developing new therapeutics based on modifications of the 1,2,4-triazole core structure.

Antimicrobial Agents

Moreover, research into thiazolidin-4-one derivatives of 1,2,4-triazoles has identified potential antimicrobial agents, underscoring the versatility of this heterocyclic system in drug development (Baviskar, Khadabadi, Deore, 2013).

Future Directions

The compound could potentially be used in the synthesis of biologically active compounds . Therefore, future research could focus on exploring its biological activities and potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been suggested to target 5-lipoxygenase (5-lox), an enzyme involved in the synthesis of leukotrienes .

Mode of Action

It is suggested that similar compounds may inhibit the activity of 5-lox . This inhibition could potentially prevent the synthesis of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

If the compound does indeed inhibit 5-lox, it would affect the leukotriene synthesis pathway . This could potentially lead to a decrease in inflammation and other downstream effects associated with leukotrienes.

Result of Action

If the compound does inhibit 5-lox, it could potentially lead to a decrease in the synthesis of leukotrienes . This could result in a reduction in inflammation and other responses mediated by these molecules.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The specific interactions of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Molecular Mechanism

The molecular mechanism of action of This compound It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-23-10-5-6-12(24-2)11(8-10)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWZOMVXDAUCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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